2,2,4-trimethylhex-3-ene
Description
Properties
CAS No. |
102877-01-0 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-2,2,4-trimethylhex-3-ene |
InChI |
InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h7H,6H2,1-5H3/b8-7+ |
InChI Key |
DPFRBPJIKDMNCN-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C(=C/C(C)(C)C)/C |
Canonical SMILES |
CCC(=CC(C)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways of 2,2,4 Trimethylhex 3 Ene
Dehydration Reactions Leading to 2,2,4-Trimethylhex-3-ene
The most direct route to this compound is the elimination of a water molecule from 2,2,4-trimethylhexan-3-ol (B3055774). This dehydration is typically acid-catalyzed and proceeds through either an E1 or E2 mechanism, with the specific pathway being influenced by the reaction conditions and the nature of the alcohol.
Catalytic Systems and Reaction Conditions for Alcohol Dehydration
The dehydration of secondary alcohols like 2,2,4-trimethylhexan-3-ol can be achieved using strong protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) under heated conditions. tiwariacademy.comlibretexts.org The reaction temperature is a critical parameter, with secondary alcohols generally requiring temperatures in the range of 100–140 °C for effective dehydration. libretexts.org The general mechanism involves the protonation of the alcohol's hydroxyl group by the acid catalyst to form a good leaving group (water), followed by the departure of the water molecule to generate a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene.
For sterically hindered secondary alcohols, alternative reagents such as phosphorus oxychloride (POCl₃) in pyridine (B92270) can be employed. libretexts.org This method often proceeds via an E2 mechanism and can be effective where acid-catalyzed methods might lead to undesired rearrangements or require harsh conditions. libretexts.org The choice of catalyst and conditions can significantly influence the product distribution, particularly the ratio of constitutional isomers and stereoisomers.
Table 1: General Catalytic Systems for Dehydration of Secondary Alcohols
| Catalyst System | Typical Reaction Conditions | Mechanism | Notes |
| Concentrated H₂SO₄ or H₃PO₄ | 100-140 °C | E1 | Prone to carbocation rearrangements. libretexts.org |
| Phosphorus Oxychloride (POCl₃) in Pyridine | Varies, often milder than strong acid | E2 | Useful for hindered alcohols to avoid rearrangements. libretexts.org |
| Anhydrous Zinc Chloride or Alumina | High temperatures | E1/E2 | Can be used as solid catalysts. tiwariacademy.com |
Investigations into Sigmatropic Rearrangements in Formation
While not the primary pathway for the formation of this compound from its corresponding alcohol, sigmatropic rearrangements are a class of pericyclic reactions that can occur under thermal or photochemical conditions and involve the migration of a σ-bond. nih.gov In the context of synthesizing highly substituted alkenes, tiwariacademy.comnih.gov-sigmatropic rearrangements, such as the Wittig rearrangement of allylic ethers, can be a powerful tool. nih.gov However, there is no direct evidence in the reviewed literature to suggest that a sigmatropic rearrangement is a common or intentional pathway for the synthesis of this compound via alcohol dehydration. The typical dehydration mechanisms (E1 and E2) are generally considered the operative pathways.
Stereochemical Outcomes in Dehydration Processes
The dehydration of 2,2,4-trimethylhexan-3-ol can theoretically lead to two stereoisomers: (E)-2,2,4-trimethylhex-3-ene and (Z)-2,2,4-trimethylhex-3-ene. The stereochemical outcome of the reaction is often governed by the stability of the transition state leading to each isomer.
According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product of an elimination reaction. youtube.com In the case of this compound, both the (E) and (Z) isomers are trisubstituted. However, the (E)-isomer, where the larger groups (tert-butyl and ethyl) are on opposite sides of the double bond, is expected to be thermodynamically more stable due to reduced steric strain compared to the (Z)-isomer. libretexts.org Therefore, under thermodynamic control, the (E)-isomer is generally the expected major product.
The stereochemistry of elimination reactions can be complex and influenced by the reaction mechanism. google.com For E1 reactions that proceed through a planar carbocation, the subsequent deprotonation can occur from either side, often favoring the formation of the more stable trans (E) product. libretexts.org In E2 reactions, the stereochemistry is dictated by the anti-periplanar arrangement of the departing hydrogen and leaving group. For hindered substrates, the conformational requirements for this arrangement can influence the product ratio.
Alternative Synthetic Routes and Their Mechanistic Underpinnings
Beyond alcohol dehydration, the Wittig reaction provides a powerful and versatile method for the synthesis of alkenes with a defined double bond position. nih.gov This reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (Wittig reagent). nih.gov
To synthesize this compound via the Wittig reaction, one could react 2,2-dimethyl-3-hexanone (B1296249) with an appropriate phosphorus ylide. The ylide would be generated from an ethyltriphenylphosphonium salt.
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. nih.gov Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. nih.gov For the synthesis of a trisubstituted alkene like this compound, the choice of ylide and reaction conditions would be crucial in controlling the E/Z selectivity. youtube.com
Table 2: Retrosynthetic Analysis for the Wittig Synthesis of this compound
| Target Alkene | Carbonyl Compound | Phosphonium Ylide Precursor |
| This compound | 2,2-Dimethyl-3-hexanone | Ethyltriphenylphosphonium halide |
Role as an Intermediate in Complex Organic Synthesis
Highly branched alkenes like this compound can serve as valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules. numberanalytics.comnumberanalytics.com Their carbon-carbon double bond can undergo a variety of transformations, including electrophilic additions, oxidations, and polymerization reactions. numberanalytics.comyoutube.com
While specific examples of the use of this compound as a synthetic intermediate are not extensively documented in the surveyed literature, its structural features suggest potential applications. For instance, the trisubstituted double bond could be a target for stereoselective epoxidation, leading to the formation of a chiral epoxide which is a versatile synthetic building block. Furthermore, oxidative cleavage of the double bond would yield a ketone and a carboxylic acid, providing a route to other functionalized molecules. The steric hindrance around the double bond could also be exploited to achieve regioselective reactions.
Reactivity Profile and Reaction Mechanisms of 2,2,4 Trimethylhex 3 Ene
Electrophilic Addition Reactions
The electron-rich carbon-carbon double bond in 2,2,4-trimethylhex-3-ene is susceptible to attack by electrophiles, initiating addition reactions. chemistrysteps.com The specific nature of these reactions is heavily influenced by the stability of the carbocation intermediates formed and the steric hindrance around the reactive center.
Carbocation Stability and Rearrangements During Additions
The addition of an electrophile, such as a proton (H⁺) from a hydrogen halide, to this compound initiates the formation of a carbocation. The regioselectivity of this initial step is dictated by the goal of forming the most stable carbocation intermediate. pressbooks.pub Protonation can occur at either C3 or C4 of the double bond.
Path A: Protonation at C4 leads to the formation of a tertiary carbocation at C3.
Path B: Protonation at C3 leads to the formation of a different tertiary carbocation at C4.
Carbocation stability increases with the number of alkyl substituents. masterorganicchemistry.com Tertiary carbocations are significantly more stable than secondary, which are more stable than primary carbocations. libretexts.org In this case, both possible carbocations are tertiary. However, the carbocation at C4 is slightly more stable due to the electron-donating effects of the adjacent tert-butyl group.
Once formed, carbocations can undergo rearrangement if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift. libretexts.orglibretexts.org In the case of the carbocations formed from this compound, both are already tertiary. A hydride or methyl shift from an adjacent carbon would result in a less stable secondary or a different tertiary carbocation of similar stability, making significant rearrangement unlikely under standard conditions. masterorganicchemistry.commasterorganicchemistry.com The reaction is therefore expected to proceed primarily through the initially formed tertiary carbocations.
| Path | Protonation Site | Carbocation Formed | Stability | Likelihood of Rearrangement |
| A | C4 | 2,2,4-trimethylhexan-3-yl cation | Tertiary | Low |
| B | C3 | 2,2,4-trimethylhexan-4-yl cation | Tertiary | Low |
Regioselectivity and Stereoselectivity in Hydrogen Halide Additions
The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. pressbooks.pub A more modern statement of this rule is that the reaction proceeds via the most stable carbocation intermediate. masterorganicchemistry.com
For this compound, the double bond is between C3 (one hydrogen) and C4 (no hydrogens, but attached to an ethyl and a methyl group). Protonation will preferentially occur to form the most stable tertiary carbocation. As discussed, both possible carbocations are tertiary. Therefore, a mixture of two constitutional isomers is expected, with the major product arising from the slightly more stable carbocation at C4. This leads to the formation of 3-halo-2,2,4-trimethylhexane and 4-halo-2,2,4-trimethylhexane.
The carbocation intermediate is trigonal planar and sp² hybridized. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion (X⁻) can occur from either face of the planar carbocation with equal probability. If the addition creates a new stereocenter, a racemic mixture of enantiomers will be produced. In the addition to this compound, the formation of 3-halo-2,2,4-trimethylhexane creates a new stereocenter at C3, resulting in a pair of enantiomers. The formation of 4-halo-2,2,4-trimethylhexane also generates a stereocenter at C4, producing another pair of enantiomers.
Polymerization Mechanisms and Oligomerization Studies
Specific studies on the polymerization of this compound are not widely reported in the literature. However, its structural features provide clues to its likely behavior. The alkene is tetrasubstituted and highly sterically hindered around the double bond. This significant steric bulk generally inhibits conventional polymerization processes.
Cationic polymerization, initiated by electrophiles, is a potential pathway for alkenes. However, the steric hindrance in this compound would likely prevent the propagation step required for the formation of long polymer chains. Instead, the reactive carbocation intermediate is more likely to undergo chain transfer reactions or terminate, leading to the formation of dimers or short-chain oligomers.
Oxidative Transformations
The double bond in this compound is also a site for oxidative reactions, which can either cleave the bond entirely or transform it into other functional groups.
Ozonolysis and Subsequent Cleavage Reactions
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). libretexts.org The initial reaction forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). This ozonide intermediate is then cleaved under either reductive or oxidative workup conditions to yield carbonyl compounds. libretexts.org
For this compound, ozonolysis breaks the C3=C4 double bond.
The C3 side (containing a methyl group and an ethyl group) will yield butan-2-one.
The C4 side (containing a hydrogen and a tert-butyl group) will initially yield 2,2-dimethylpropanal.
The final products depend on the workup conditions:
Reductive Workup (e.g., using zinc and water or dimethyl sulfide): This workup cleaves the ozonide and preserves any aldehydes formed. The products would be butan-2-one and 2,2-dimethylpropanal . libretexts.org
Oxidative Workup (e.g., using hydrogen peroxide, H₂O₂): This workup oxidizes any aldehyde products to carboxylic acids. libretexts.org Therefore, the products would be butan-2-one and 2,2-dimethylpropanoic acid .
| Workup Condition | Products from C3 | Products from C4 | Final Products |
| Reductive (e.g., Zn/H₂O) | Butan-2-one | 2,2-Dimethylpropanal | Butan-2-one and 2,2-Dimethylpropanal |
| Oxidative (e.g., H₂O₂) | Butan-2-one | 2,2-Dimethylpropanal (oxidized) | Butan-2-one and 2,2-Dimethylpropanoic acid |
Selective Oxidation Processes
Selective oxidation reactions can convert the alkene into epoxides or diols without cleaving the carbon-carbon bond.
Epoxidation: This reaction introduces a single oxygen atom to form an epoxide (oxirane). It is commonly carried out using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction is a concerted syn-addition, where the oxygen atom is delivered to one face of the double bond. libretexts.org For this compound, this would result in the formation of 2-ethyl-3-methyl-3-(tert-butyl)oxirane. Due to the significant steric hindrance of the tetrasubstituted double bond, the reaction rate may be slower compared to less substituted alkenes.
Dihydroxylation: This process adds two hydroxyl (-OH) groups across the double bond to form a vicinal diol (glycol). The stereochemical outcome depends on the reagents used. masterorganicchemistry.com
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) add both hydroxyl groups to the same face of the double bond. wikipedia.org This would produce syn-2,2,4-trimethylhexane-3,4-diol. However, some methods, like the Upjohn dihydroxylation, are known to be ineffective for tetrasubstituted alkenes. libretexts.org
The significant steric hindrance around the double bond in this compound would be a major factor influencing the feasibility and rate of these selective oxidation reactions.
Reduction Reactions
Reduction of this compound primarily involves the addition of hydrogen across the double bond to yield the corresponding alkane, 2,2,4-trimethylhexane. The most common method for this transformation is catalytic hydrogenation.
Catalytic hydrogenation of alkenes is a widely utilized industrial and laboratory process. chadsprep.com The reaction typically involves the use of a solid catalyst, most commonly palladium, platinum, or nickel, to facilitate the addition of molecular hydrogen (H₂). sci-hub.semasterorganicchemistry.com The mechanism proceeds via the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. organic-chemistry.org This interaction weakens the H-H bond and the π-bond of the alkene, allowing for the stepwise addition of hydrogen atoms to the carbon atoms of the former double bond. nih.gov This addition characteristically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. organic-chemistry.org
For a sterically hindered alkene like this compound, the reaction rate is generally slower compared to less substituted alkenes. The bulky tert-butyl group and the additional methyl and ethyl groups impede the approach of the alkene to the catalyst surface. organic-chemistry.org Consequently, more forcing reaction conditions, such as higher pressures of hydrogen and elevated temperatures, may be required to achieve a reasonable reaction rate.
Table 1: Representative Conditions for Catalytic Hydrogenation of Sterically Hindered Alkenes
| Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Typical Product Yield |
| 10% Pd/C | 10 - 50 | 25 - 100 | Ethanol, Ethyl Acetate | >95% |
| PtO₂ (Adams' catalyst) | 1 - 5 | 25 - 80 | Acetic Acid, Ethanol | >95% |
| Raney Ni | 50 - 100 | 100 - 150 | Ethanol | >90% |
Note: This table presents typical conditions for the hydrogenation of sterically hindered alkenes and should be considered illustrative for this compound in the absence of specific experimental data.
Substitution Reactions
Substitution reactions at or adjacent to the double bond of this compound are also influenced by its sterically encumbered nature. Key examples include electrophilic additions and allylic substitutions.
Electrophilic Addition of Hydrogen Halides (HX)
The addition of hydrogen halides (such as HBr or HCl) to alkenes is a classic example of an electrophilic addition reaction. masterorganicchemistry.com The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic proton of the hydrogen halide. mdpi.com This leads to the formation of a carbocation intermediate and a halide ion. chadsprep.com In the second step, the halide ion acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. masterorganicchemistry.com
For an unsymmetrical alkene, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation. nih.gov In the case of this compound, the double bond is tetrasubstituted, meaning neither carbon atom has any hydrogen atoms directly attached. Protonation of either carbon C3 or C4 would lead to a tertiary carbocation. However, the carbocation at C4 is expected to be slightly more stable due to hyperconjugation with the adjacent ethyl group. Therefore, the addition of HX would likely yield a mixture of 3-halo-2,2,4-trimethylhexane and 4-halo-2,2,4-trimethylhexane, with the latter potentially being the major product. It is also important to note that carbocation rearrangements are possible if a more stable carbocation can be formed. nih.gov
Allylic Substitution
Allylic substitution allows for the introduction of a functional group on a carbon atom adjacent to a double bond. A common reagent for allylic bromination is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals when initiated by light or a radical initiator.
The mechanism is a free-radical chain reaction. A bromine radical abstracts an allylic hydrogen atom to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical, which continues the chain. masterorganicchemistry.com
In this compound, there are two allylic positions: the CH₂ group of the ethyl substituent at C4 and the methyl groups at C2. Abstraction of a hydrogen from the CH₂ group would lead to a resonance-stabilized secondary allylic radical. Abstraction from a methyl group at C2 would result in a primary allylic radical. Since secondary radicals are more stable than primary radicals, the major product of allylic bromination with NBS would be expected to be (E/Z)-5-bromo-2,2,4-trimethylhex-3-ene.
Table 2: Expected Products of Substitution Reactions
| Reaction | Reagent | Expected Major Product(s) | Mechanism |
| Hydrohalogenation | HCl, HBr | 4-Halo-2,2,4-trimethylhexane and 3-Halo-2,2,4-trimethylhexane | Electrophilic Addition |
| Allylic Bromination | NBS, light/heat | (E/Z)-5-Bromo-2,2,4-trimethylhex-3-ene | Free Radical Substitution |
Note: The product distribution is based on theoretical predictions of carbocation and radical stability.
Other Mechanistically Relevant Transformations
Beyond reduction and substitution, other transformations can provide insight into the reactivity of this compound.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid (e.g., m-CPBA) or other oxidizing agents to form an epoxide. The reaction is a concerted process where the oxygen atom is transferred to the double bond. For sterically hindered tetrasubstituted alkenes like this compound, epoxidation can be challenging and may require more reactive oxidizing systems. The steric bulk around the double bond can hinder the approach of the oxidizing agent.
Olefin Metathesis
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. sci-hub.se Cross-metathesis of an internal alkene like this compound with a partner alkene could, in principle, lead to new alkenes. However, the steric hindrance of a tetrasubstituted double bond makes it a very challenging substrate for most standard metathesis catalysts. Specialized, highly active catalysts are often required for the metathesis of sterically demanding alkenes. The reaction proceeds through a [2+2] cycloaddition between the alkene and the metal-carbene catalyst to form a metallacyclobutane intermediate, which then fragments to release a new alkene and regenerate a metal-carbene species. masterorganicchemistry.com
Stereochemical Investigations of 2,2,4 Trimethylhex 3 Ene
E/Z Isomerism and Geometric Configuration Analysis
The double bond in 2,2,4-trimethylhex-3-ene is located between the third and fourth carbon atoms. Each of these carbon atoms is bonded to two different substituent groups, a prerequisite for geometric isomerism. chemicalbook.com Carbon-3 is attached to a methyl group and an ethyl group, while carbon-4 is bonded to a hydrogen atom and a bulky tert-butyl group.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of geometric isomers. stackexchange.com For each carbon of the double bond, the substituents are assigned a priority based on atomic number. At carbon-3, the ethyl group has a higher priority than the methyl group. At carbon-4, the tert-butyl group has a higher priority than the hydrogen atom.
This leads to two possible geometric isomers:
(E)-2,2,4-trimethylhex-3-ene: The higher priority groups (ethyl and tert-butyl) are on opposite sides of the double bond. Its IUPAC name is (3E)-2,2,4-trimethylhex-3-ene. nih.gov
(Z)-2,2,4-trimethylhex-3-ene: The higher priority groups (ethyl and tert-butyl) are on the same side of the double bond. Its IUPAC name is (3Z)-2,2,4-trimethylhex-3-ene. nih.gov
The geometric configuration of these isomers can be determined using spectroscopic techniques. Infrared (IR) spectroscopy can provide clues about the substitution pattern of the double bond. For instance, the vapor phase IR spectrum of this compound is available from the NIST WebBook. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for distinguishing between E and Z isomers. The chemical shifts and coupling constants of the protons and carbons adjacent to the double bond are sensitive to the stereochemistry.
| Isomer | IUPAC Name | Key Substituent Orientation |
| E | (3E)-2,2,4-trimethylhex-3-ene | High priority groups on opposite sides |
| Z | (3Z)-2,2,4-trimethylhex-3-ene | High priority groups on the same side |
Stereoselective Synthesis Approaches
The selective synthesis of a particular stereoisomer is a significant challenge in organic chemistry. Several methods can be theoretically applied to achieve stereoselective synthesis of the E and Z isomers of this compound.
One of the most common methods for alkene synthesis is the Wittig reaction . wikipedia.org This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Synthesis of (E)-2,2,4-trimethylhex-3-ene: To favor the formation of the (E)-isomer, a stabilized ylide is typically used. stackexchange.comwikipedia.org In the context of synthesizing this compound, one possible disconnection would involve the reaction of a stabilized ylide derived from an α-halo ester with a ketone.
Synthesis of (Z)-2,2,4-trimethylhex-3-ene: The formation of the (Z)-isomer is generally favored when an unstabilized ylide is employed. stackexchange.comwikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, often provides excellent selectivity for the (E)-alkene and is another viable approach. stackexchange.com
Another potential route to these alkenes is the dehydration of alcohols . For example, the acid-catalyzed dehydration of 2,2,4-trimethylhexan-3-ol (B3055774) could, in principle, yield a mixture of the E and Z isomers of this compound. The ratio of the isomers would depend on the reaction conditions and the stability of the transition states leading to each isomer.
Influence of Stereochemistry on Reactivity
The different spatial arrangements of the E and Z isomers of this compound can lead to differences in their chemical reactivity. The steric hindrance around the double bond is a key factor influencing how these isomers interact with reagents in various chemical reactions.
For instance, in reactions involving the approach of a bulky reagent to the double bond, the (E)-isomer, with the large tert-butyl group and the ethyl group on opposite sides, might be expected to be more accessible than the (Z)-isomer, where these bulky groups are on the same side, creating more steric congestion. This difference in steric accessibility could lead to different reaction rates and product distributions in reactions such as epoxidation, dihydroxylation, or hydroboration.
Computational and Theoretical Chemistry Studies on 2,2,4 Trimethylhex 3 Ene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. For 2,2,4-trimethylhex-3-ene, these calculations would reveal key geometric parameters and insights into its frontier molecular orbitals.
The geometry of this compound is dictated by the hybridization of its carbon atoms. The carbons of the double bond (C3 and C4) are sp² hybridized, leading to a planar geometry around this bond with bond angles approximating 120°. The surrounding methyl and ethyl groups, along with the tert-butyl group, have sp³ hybridized carbons, resulting in tetrahedral geometries with bond angles around 109.5°. However, due to steric hindrance between the bulky tert-butyl group at C2 and the methyl group at C4, deviations from these ideal angles are expected. This steric repulsion would likely lead to a slight twisting of the double bond and distortion of the bond angles to relieve strain.
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. In this compound, the HOMO is expected to be the π-orbital of the C=C double bond, while the LUMO would be the corresponding π* anti-bonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.govirjweb.com A smaller gap generally implies higher reactivity. nih.gov For substituted alkenes, the HOMO-LUMO gap tends to decrease with increasing substitution, suggesting that this compound would be relatively reactive compared to less substituted alkenes. researchgate.net
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Geometry | ||
| C3=C4 Bond Length | ~1.34 Å | Typical C=C double bond length sydney.edu.au |
| C-C Single Bond Lengths | ~1.54 Å | Typical C-C single bond length sydney.edu.au |
| C=C-C Bond Angles | ~120° (with distortions) | sp² hybridization, steric hindrance sydney.edu.au |
| C-C-C Bond Angles (in alkyl groups) | ~109.5° (with distortions) | sp³ hybridization, steric hindrance |
| Dihedral Angle (around C=C) | Slight twist from planarity | Steric repulsion between substituents |
| Electronic Structure | ||
| HOMO Energy | Relatively high | Electron-donating alkyl groups raise the energy of the π-orbital |
| LUMO Energy | Relatively low | Alkyl groups have a smaller effect on the π* orbital |
| HOMO-LUMO Gap | Relatively small | Increased substitution on the double bond researchgate.netschrodinger.com |
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis
Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, DFT could be applied to analyze various reaction pathways, such as its synthesis, isomerization, and addition reactions.
For instance, the synthesis of this compound could proceed through various routes, and DFT calculations could help elucidate the most favorable pathway by comparing the energy profiles of different reaction mechanisms.
Furthermore, DFT is particularly useful in studying electrophilic addition reactions, a common reaction type for alkenes. By mapping the potential energy surface, DFT can predict the regioselectivity and stereoselectivity of the addition of electrophiles like HBr or Br₂ to the double bond. These calculations would likely confirm that the reaction proceeds through the most stable carbocation intermediate, as predicted by Markovnikov's rule.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes. nih.govacs.org For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt and the energy barriers between them.
The primary source of conformational flexibility in this compound is the rotation around the single bonds. The molecule can exist in various rotational isomers, or conformers. A conformational analysis would identify the most stable conformers, which are typically those that minimize steric interactions between the bulky substituent groups. lumenlearning.com The relative energies of these conformers determine their population at a given temperature. The presence of the rigid double bond restricts rotation, but the attached alkyl groups can rotate freely.
Table 2: Potential Stable Conformers of this compound
| Conformer | Description | Expected Relative Stability |
| Anti-periplanar | The ethyl group and the tert-butyl group are positioned on opposite sides of the double bond. | Likely the most stable due to minimized steric hindrance. |
| Syn-periplanar | The ethyl group and the tert-butyl group are on the same side of the double bond. | Less stable due to significant steric clash. |
| Gauche | Intermediate conformations between anti and syn. | Intermediate stability. |
Note: This table represents a simplified conformational analysis. A detailed study would require a full potential energy surface scan.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the structural or physicochemical properties of molecules with their chemical reactivity. nih.govnih.gov For this compound, a QSRR model could be developed to predict its reactivity in various reactions based on its structural descriptors.
Key descriptors for this compound in a QSRR model would include:
Steric parameters: Such as the size and shape of the substituent groups (tert-butyl, methyl, ethyl), which significantly influence the accessibility of the double bond.
Electronic parameters: Like the HOMO and LUMO energies, charge distribution, and polarizability, which govern the molecule's interaction with electrophiles and nucleophiles.
By developing a QSRR model based on a dataset of related alkenes, one could predict the reaction rates or equilibrium constants for reactions involving this compound without the need for extensive experimental work.
Theoretical Insights into Isomerization Processes
The isomerization of this compound, particularly the interconversion between its (E) and (Z) isomers, can be investigated using theoretical methods. These studies can provide valuable information on the stability of the isomers and the energy barriers for their interconversion.
The (E) and (Z) isomers of this compound have different spatial arrangements of the substituent groups around the double bond. Due to the bulky tert-butyl group, it is expected that the (E)-isomer, where the larger groups are on opposite sides of the double bond, would be significantly more stable than the (Z)-isomer to minimize steric strain. libretexts.orglibretexts.org
Theoretical calculations can map the potential energy surface for the cis-trans isomerization reaction. This process typically involves rotation around the C=C bond, which has a high energy barrier due to the need to break the π-bond. The transition state for this isomerization would be a diradical species where the π-bond is broken, and the two sp² carbons are perpendicular to each other. The energy required to reach this transition state is the activation energy for the isomerization. Computational studies on similar alkenes have shown that this barrier can be substantial. uregina.caacs.org
Research Context and Broader Implications of 2,2,4 Trimethylhex 3 Ene Studies
Role as a Target or Product in Mechanistic Organic Synthesis
In organic synthesis, the ultimate goal is to construct complex molecules from simpler, readily available starting materials. libretexts.org This process can be approached by identifying a specific "target molecule" and devising a synthetic route to achieve it, a strategy known as retrosynthetic analysis. libretexts.orgfiveable.me A target molecule is the desired end-product of a synthesis, chosen for its potential applications or for its value in testing the limits of synthetic methods. fiveable.me
2,2,4-trimethylhex-3-ene, with its significant steric congestion around the carbon-carbon double bond, serves as a challenging target molecule . Synthesizing such a structure requires overcoming the steric hindrance that can impede bond formation. Chemists design and test new reactions to see if they can efficiently produce highly substituted alkenes like this one. Success in forming these hindered structures demonstrates the power and robustness of a new synthetic method.
More frequently, this compound and related structures appear as the products of reactions designed to explore the scope and limitations of synthetic transformations. For instance, modern catalytic methods like olefin metathesis are used to create trisubstituted alkenes. nih.govximo-inc.com The ability of a catalyst to produce a sterically hindered alkene in high yield and with specific stereochemistry (i.e., as the E or Z isomer) is a critical test of its effectiveness. ximo-inc.com The synthesis of such compounds is crucial as they are valuable intermediates for creating more complex molecules. rsc.org
Table 1: Example of a Catalytic System for Trisubstituted Alkene Synthesis This table illustrates a type of reaction that could be used to produce complex alkenes, highlighting the catalyst and reaction conditions.
| Reaction Type | Catalyst Type | Key Feature | Relevance |
|---|---|---|---|
| Cross-Metathesis | Molybdenum-based catalysts (e.g., Mo-1 to Mo-5) | Enables chemoselective synthesis of E- or Z-trisubstituted alkenes with high stereoisomeric purity. ximo-inc.com | Provides a direct route to sterically hindered alkenes that might be difficult to access through other methods. ximo-inc.com |
| Copper Hydride-Catalyzed Hydroalkylation | Copper hydride complexes | Achieves high stereo- and regioselectivity for Z-configured trisubstituted alkenes. nih.gov | Offers an alternative pathway for creating specific isomers of highly substituted alkenes. nih.gov |
Contribution to Fundamental Alkene Reactivity Studies
Alkenes are more reactive than alkanes due to the presence of the electron-rich π-bond. libretexts.org Most reactions involving alkenes are addition reactions where the π-bond is broken and two new single bonds are formed. libretexts.org The structure of this compound makes it an ideal candidate for studying how steric hindrance influences these fundamental reactions.
The bulky t-butyl and isopropyl groups on either side of the double bond physically obstruct the approach of reagents. This steric hindrance dramatically affects reaction rates and can control the regioselectivity and stereoselectivity of a reaction. msu.edu For example, in hydroboration reactions, the boron atom will preferentially add to the less sterically hindered carbon atom of the double bond. youtube.com For a molecule like this compound, this steric blocking is pronounced and can be used to probe the spatial requirements of different reagents and catalysts.
Furthermore, the stability of an alkene is related to its substitution pattern. Generally, the more alkyl substituents on a double bond, the more stable the alkene. msu.edu This increased stability is due to hyperconjugation. youtube.com The heat released during the hydrogenation of an alkene to its corresponding alkane is a direct measure of its thermodynamic stability; less heat released indicates a more stable starting alkene. libretexts.orgyoutube.com
Table 2: Heats of Hydrogenation and Alkene Stability This table shows how the degree of substitution on the double bond affects the stability of an alkene. A lower heat of hydrogenation indicates greater stability.
| Alkene Substitution | Example | Relative Stability | Reason |
|---|---|---|---|
| Monosubstituted | 1-Butene | Least Stable | Fewer stabilizing alkyl groups. youtube.com |
| Disubstituted (cis) | cis-2-Butene | More Stable | Steric strain between alkyl groups on the same side. youtube.com |
| Disubstituted (trans) | trans-2-Butene | More Stable | Alkyl groups are on opposite sides, minimizing steric strain. youtube.com |
| Trisubstituted | 2-Methyl-2-butene | Even More Stable | Three stabilizing alkyl groups. msu.edu |
| Tetrasubstituted | 2,3-Dimethyl-2-butene | Most Stable | Four stabilizing alkyl groups. msu.edu |
Studies on the hydrogenation of hindered alkenes like this compound using modern catalysts, such as phosphino(silyl)-nickel complexes, contribute to our understanding of how to activate and react even very sterically congested molecules. researchgate.net
Advanced Analytical Techniques in Elucidating Reaction Outcomes and Purity
Accurately determining the outcome of a chemical reaction is fundamental to synthetic chemistry. For reactions involving complex alkenes, advanced analytical techniques are indispensable for identifying the structure of the products and quantifying their purity.
When synthesizing a molecule like this compound, which can exist as E and Z isomers, it is crucial to determine the ratio of these stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is a powerful tool for this purpose. It allows researchers to measure the conversion to the desired product and determine the stereoisomeric purity of the reaction mixture. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique. It separates the components of a mixture (GC) and then provides a mass spectrum for each component (MS), which acts like a molecular fingerprint. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound, which can be used to confirm its identity in a reaction product mixture. nih.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum for this compound would show characteristic absorptions for C=C and C-H bonds, helping to confirm the presence of the alkene group. nih.gov
Table 3: Analytical Techniques for Alkene Characterization This table summarizes the key analytical methods used to study reaction products like this compound.
| Technique | Information Provided | Application in Studying this compound |
|---|---|---|
| ¹H NMR Spectroscopy | Detailed information about the chemical environment of hydrogen atoms, stereochemistry, and product ratios. nih.gov | Determining the E/Z isomer ratio and assessing the purity of the synthesized product. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of mixture components and identification based on mass-to-charge ratio. nih.gov | Confirming the molecular weight and fragmentation pattern to verify the identity of the product. nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. nih.gov | Verifying the presence of the C=C double bond and C-H bonds associated with the alkene structure. nih.gov |
Implications for the Synthesis of Related Branched Alkenes
Research into the synthesis and reactivity of this compound has broader implications for the entire class of highly branched and trisubstituted alkenes. These structures are important motifs in many natural products and pharmaceuticals. ximo-inc.com Therefore, developing reliable methods for their synthesis is a significant goal in organic chemistry.
Studies focused on creating hindered alkenes have driven the development of new and more powerful catalytic systems. For example:
Ring-Closing Metathesis (RCM) strategies have been refined to produce trisubstituted macrocyclic (large ring) alkenes with high stereocontrol, which was previously a major challenge. nih.gov
Nickel-catalyzed hydroalkylation of internal alkynes has emerged as a method to access single-configuration trisubstituted alkenes with excellent regio- and stereoselectivity. rsc.org
Lewis acid-catalyzed reactions of internal alkynols have been developed to synthesize trisubstituted alkenes that contain a quaternary carbon atom—a carbon bonded to four other carbon atoms. acs.org
These advancements, often tested on substrates that lead to sterically hindered products, expand the synthetic chemist's toolbox. They provide new pathways to a wide variety of branched alkenes, enabling the construction of novel and complex molecular architectures that were previously inaccessible. The lessons learned from handling the steric challenges of a molecule like this compound can be directly applied to the synthesis of other valuable, highly substituted compounds.
Future Directions and Emerging Research Avenues
Untapped Synthetic Methodologies
While classical methods for alkene synthesis exist, the efficient and stereoselective construction of highly substituted alkenes like 2,2,4-trimethylhex-3-ene remains an area of active research. rsc.org Future investigations could focus on the application of modern catalytic strategies that have shown promise for the synthesis of other complex alkenes. mdpi.comresearchgate.net
Emerging synthetic approaches could offer more atom-economical and environmentally benign routes to this compound and its derivatives. rsc.org For instance, catalytic cross-metathesis, a powerful tool for forming carbon-carbon double bonds, has been underexplored for highly hindered substrates. mdpi.com The development of new, more robust catalysts could enable the efficient synthesis of this compound from simpler, readily available starting materials.
Another promising avenue is the use of C-H functionalization reactions. ucl.ac.ukchemrxiv.org These methods allow for the direct conversion of C-H bonds into new chemical bonds, offering a more direct and efficient synthetic route. Research into the regioselective and stereoselective C-H functionalization of precursors to form the this compound scaffold could lead to more streamlined and sustainable synthetic processes.
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. mdpi.com The application of photoredox catalysis to the synthesis and functionalization of sterically hindered alkenes like this compound is a largely untapped area. researchgate.netrsc.org Furthermore, biocatalysis, which utilizes enzymes to perform chemical transformations, offers the potential for highly selective and environmentally friendly synthetic methods. youtube.comnih.govresearchgate.net Exploring enzymatic pathways for the synthesis of this hindered alkene could open up new possibilities in green chemistry. rsc.orgnih.gov
| Methodology | Potential Application to this compound | Anticipated Advantages |
|---|---|---|
| Stereoselective Cross-Metathesis | Synthesis from simpler alkene precursors. | High atom economy, potential for stereocontrol. |
| C-H Functionalization | Direct synthesis from hydrocarbon feedstocks. | Increased step-economy and reduced waste. |
| Photoredox Catalysis | Functionalization under mild conditions. mdpi.com | Access to novel reactivity and functional groups. |
| Biocatalysis | Enzymatic synthesis for high selectivity. youtube.comnih.gov | Environmentally benign and highly specific transformations. |
Advanced Mechanistic Elucidations
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new applications. The steric bulk of the molecule is expected to significantly influence the transition states of reactions, leading to unique selectivities. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at the molecular level. rsc.org DFT calculations can be employed to model the transition states of various reactions involving this compound, such as electrophilic additions, isomerizations, and cycloadditions. libretexts.orgmit.edu These studies can provide valuable insights into the factors that govern regioselectivity and stereoselectivity. For example, understanding the energetic barriers for different reaction pathways can help in designing reaction conditions that favor the formation of a desired product.
Kinetic studies can complement computational work by providing experimental data on reaction rates and the influence of various parameters, such as temperature, solvent, and catalyst structure. rsc.org The combination of theoretical and experimental approaches will be essential for a comprehensive understanding of the reactivity of this hindered alkene.
| Technique | Research Focus | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition state geometries and energies. | Understanding the origins of regio- and stereoselectivity. |
| Kinetic Isotope Effect Studies | Probing the rate-determining steps of reactions. | Elucidation of reaction pathways. |
| In-situ Spectroscopy (e.g., NMR, IR) | Detection of reaction intermediates. | Direct observation of the species involved in the reaction mechanism. |
Novel Reactivity Patterns
The steric hindrance in this compound is likely to give rise to novel and unexpected reactivity patterns. Reactions that are common for less substituted alkenes may proceed differently or not at all with this compound, while other, less common, reaction pathways may become accessible.
For instance, the bulky tert-butyl group could direct incoming reagents to specific positions or hinder certain reaction trajectories, leading to unusual regioselectivity. Exploring the behavior of this compound in reactions such as catalytic hydrofunctionalization, where a hydrogen atom and another functional group are added across the double bond, could reveal new reactivity. acs.org
| Reaction Type | Potential Outcome | Research Goal |
|---|---|---|
| Catalytic Asymmetric Functionalization | Formation of chiral products with high enantioselectivity. | Development of new stereoselective transformations. |
| Polymerization | Synthesis of specialty polymers with unique thermal or mechanical properties. | Exploration of new materials based on highly branched monomers. researchgate.net |
| Cycloaddition Reactions | Formation of novel cyclic structures. | Discovery of new ring-forming methodologies. |
Interdisciplinary Research Opportunities
The unique properties of this compound open up opportunities for interdisciplinary research, bridging organic synthesis with materials science, polymer chemistry, and computational chemistry.
In materials science, this compound could serve as a monomer or a comonomer in the synthesis of novel polymers. researchgate.net The bulky side chains would likely impart specific properties to the resulting polymer, such as altered glass transition temperatures, solubility, and mechanical strength. researchgate.net These materials could find applications in areas such as specialty plastics, elastomers, or membranes.
From a medicinal chemistry perspective, while the compound itself may not have direct biological activity, the 2,2,4-trimethylhexyl scaffold could be incorporated into larger, more complex molecules to probe structure-activity relationships. The steric bulk of this group could be used to modulate the binding of a molecule to a biological target.
Furthermore, the study of this compound can contribute to a more fundamental understanding of chemical principles. Its well-defined structure makes it an excellent model system for studying the effects of steric hindrance on reactivity and for benchmarking new computational methods. rsc.org Collaborative efforts between synthetic chemists, materials scientists, and theoretical chemists will be crucial to fully realize the potential of this intriguing molecule. uci.eduucsb.edu
Q & A
Q. What are the optimal synthetic routes for 2,2,4-trimethylhex-3-ene, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves catalytic isomerization or elimination reactions. For example, acid-catalyzed dehydration of tertiary alcohols or metal-mediated cross-coupling reactions can yield the compound. To ensure reproducibility:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd-based systems) under inert atmospheres to minimize side reactions.
- Reaction Monitoring : Employ gas chromatography (GC) with flame ionization detection (FID) to track reaction progress and optimize termination points.
- Purification : Utilize fractional distillation or column chromatography with non-polar solvents (e.g., hexane) to isolate the product.
- Error Mitigation : Document all pre-sampling treatments (e.g., drying, impurity removal) and use statistical subsampling to reduce preparation errors .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data validation be performed?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and branching patterns.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and detect trace impurities.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=C stretching at ~1650 cm⁻¹).
For validation: - Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT).
- Use internal standards (e.g., deuterated analogs) to calibrate instruments and minimize analytical bias .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Environmental Exposure : Degradation under UV light, humidity, and oxygen via accelerated aging tests.
- Temperature Effects : Monitor decomposition rates at 4°C, 25°C, and 40°C using thermogravimetric analysis (TGA).
- Inert Storage : Compare stability in argon vs. air to evaluate oxidation susceptibility.
Report degradation products using high-performance liquid chromatography (HPLC) and correlate findings with thermodynamic calculations (e.g., bond dissociation energies) .
Advanced Research Questions
Q. What mechanisms underlie the reactivity of this compound with electrophilic agents, and how can computational modeling elucidate these pathways?
- Methodological Answer : To study electrophilic addition (e.g., with HBr or Br₂):
- Experimental Design : Perform kinetic studies under varying temperatures and solvent polarities (e.g., dichloromethane vs. hexane).
- Computational Modeling : Use DFT to calculate transition-state energies and identify regioselectivity trends (e.g., Markovnikov vs. anti-Markovnikov addition).
- Validation : Compare computational results with experimental NMR data to confirm intermediate structures .
Q. How can contradictory data in catalytic hydrogenation studies of this compound be resolved?
- Methodological Answer : Address discrepancies by:
- Variable Isolation : Systematically test catalyst loading (e.g., Pd/C, PtO₂), hydrogen pressure, and solvent effects (protic vs. aprotic).
- Error Analysis : Apply error propagation models to quantify uncertainties in yield measurements and kinetic data.
- Cross-Validation : Replicate experiments using independent analytical methods (e.g., GC-MS vs. IR) to confirm product identity .
Q. What methodologies are recommended for studying this compound’s interactions with indoor surfaces?
- Methodological Answer : To assess adsorption and reactivity on indoor materials (e.g., paint, polymers):
- Surface Characterization : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze surface morphology and chemical bonding.
- Microspectroscopic Imaging : Track compound distribution on surfaces using Raman or fluorescence microscopy under controlled humidity.
- Kinetic Modeling : Fit adsorption data to Langmuir or Freundlich isotherms to quantify binding affinities .
Data Presentation and Analysis Guidelines
-
Tables : Include error margins and statistical significance (e.g., p-values) for reproducibility metrics.
Parameter Catalyst A (Yield ± SD%) Catalyst B (Yield ± SD%) Trial 1 78 ± 2.5 65 ± 3.1 Trial 2 81 ± 1.9 63 ± 2.8 -
Figures : Use Arrhenius plots for temperature-dependent degradation studies or DFT-calculated energy profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
